RuCl[(R,R)-Tsdpen](p-cymene)
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Overview
Description
RuCl(R,R)-Tsdpen is a chiral diamine ligand complexed with ruthenium. This compound is known for its application in asymmetric hydrogenation reactions, making it a valuable catalyst in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of RuCl(R,R)-Tsdpen involves the reaction of ruthenium chloride with (R,R)-Tsdpen and p-cymene. The reaction typically takes place under inert conditions to prevent oxidation and degradation of the compound. The product is usually obtained as an orange to brown powder or crystals .
Industrial Production Methods
These suppliers ensure the compound’s purity and provide it for research purposes .
Chemical Reactions Analysis
Types of Reactions
RuCl(R,R)-Tsdpen primarily undergoes asymmetric hydrogenation reactions. It is used as a catalyst in the hydrogenation of quinolines, N-alkyl ketimines, and hydroxy arylaldehydes .
Common Reagents and Conditions
The compound is often used in combination with hydrogen gas under mild conditions. The presence of the chiral diamine ligand (R,R)-Tsdpen enhances the enantioselectivity of the hydrogenation process .
Major Products Formed
The major products formed from these reactions are enantioselective hydrogenated compounds, which are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals .
Scientific Research Applications
RuCl(R,R)-Tsdpen has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which RuCl(R,R)-Tsdpen exerts its effects involves the coordination of the chiral diamine ligand (R,R)-Tsdpen to the ruthenium center. This coordination enhances the enantioselectivity of the hydrogenation process. The p-cymene ligand stabilizes the ruthenium complex, allowing it to effectively catalyze the hydrogenation reactions .
Comparison with Similar Compounds
Similar Compounds
- RuCl(S,S)-Tsdpen
- RuCl(R,R)-FsDPEN
- RuCl(S,S)-TsDPEN
- RuCl(R,R)-TsDPEN
Uniqueness
RuCl(R,R)-Tsdpen is unique due to its high enantioselectivity in hydrogenation reactions. The (R,R)-Tsdpen ligand provides a chiral environment that enhances the selectivity of the catalytic process, making it more efficient compared to other similar compounds .
Properties
Molecular Formula |
C31H35ClN2O2RuS |
---|---|
Molecular Weight |
636.2 g/mol |
IUPAC Name |
[(1R,2R)-2-amino-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide;1-methyl-4-propan-2-ylbenzene;ruthenium(2+);chloride |
InChI |
InChI=1S/C21H21N2O2S.C10H14.ClH.Ru/c1-16-12-14-19(15-13-16)26(24,25)23-21(18-10-6-3-7-11-18)20(22)17-8-4-2-5-9-17;1-8(2)10-6-4-9(3)5-7-10;;/h2-15,20-21H,22H2,1H3;4-8H,1-3H3;1H;/q-1;;;+2/p-1/t20-,21-;;;/m1.../s1 |
InChI Key |
AZFNGPAYDKGCRB-AGEKDOICSA-M |
Isomeric SMILES |
CC1=CC=C(C=C1)C(C)C.CC1=CC=C(C=C1)S(=O)(=O)[N-][C@H](C2=CC=CC=C2)[C@@H](C3=CC=CC=C3)N.[Cl-].[Ru+2] |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)C.CC1=CC=C(C=C1)S(=O)(=O)[N-]C(C2=CC=CC=C2)C(C3=CC=CC=C3)N.[Cl-].[Ru+2] |
Origin of Product |
United States |
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